molecular formula C9H13ClO3 B6220389 rac-methyl (1R,3S)-3-(2-chloroacetyl)cyclopentane-1-carboxylate, cis CAS No. 2761444-24-8

rac-methyl (1R,3S)-3-(2-chloroacetyl)cyclopentane-1-carboxylate, cis

Cat. No.: B6220389
CAS No.: 2761444-24-8
M. Wt: 204.7
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Description

Rac-methyl (1R,3S)-3-(2-chloroacetyl)cyclopentane-1-carboxylate, cis, is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. This compound contains a cyclopentane ring substituted with a chloroacetyl group and a carboxylate ester, making it a versatile intermediate in various chemical reactions.

Properties

CAS No.

2761444-24-8

Molecular Formula

C9H13ClO3

Molecular Weight

204.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with cyclopentane derivatives. One common starting material is cyclopent-2-en-1-one.

    Chloroacetylation: The cyclopentane derivative undergoes chloroacetylation using chloroacetyl chloride in the presence of a base such as triethylamine. This step introduces the chloroacetyl group at the desired position on the cyclopentane ring.

    Esterification: The resulting intermediate is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of rac-methyl (1R,3S)-3-(2-chloroacetyl)cyclopentane-1-carboxylate, cis, can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chloroacetyl group, to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the chloroacetyl group can yield alcohols or amines, depending on the reducing agent used.

    Substitution: The chloroacetyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or thioesters.

Scientific Research Applications

Rac-methyl (1R,3S)-3-(2-chloroacetyl)cyclopentane-1-carboxylate, cis, has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-methyl (1R,3S)-3-(2-chloroacetyl)cyclopentane-1-carboxylate, cis, depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1R,3S)-3-(2-bromoacetyl)cyclopentane-1-carboxylate: Similar structure but with a bromoacetyl group instead of chloroacetyl.

    Methyl (1R,3S)-3-(2-fluoroacetyl)cyclopentane-1-carboxylate: Contains a fluoroacetyl group, offering different reactivity and biological properties.

    Methyl (1R,3S)-3-(2-iodoacetyl)cyclopentane-1-carboxylate: Features an iodoacetyl group, which can be used in radiolabeling studies.

Uniqueness

Rac-methyl (1R,3S)-3-(2-chloroacetyl)cyclopentane-1-carboxylate, cis, is unique due to the presence of the chloroacetyl group, which provides distinct reactivity compared to its bromo, fluoro, and iodo counterparts. This makes it particularly useful in specific synthetic applications where the chloro group offers the desired reactivity and selectivity.

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